Papuamide A -

Papuamide A

Catalog Number: EVT-1597316
CAS Number:
Molecular Formula: C66H105N13O21
Molecular Weight: 1416.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Papuamide A is primarily sourced from marine organisms, specifically certain species of sponges. The initial isolation was achieved from Pseudoceratina sp., highlighting the rich biodiversity of marine ecosystems as a source for novel bioactive compounds. The extraction process typically involves solvent extraction followed by chromatographic techniques to purify the compound.

Classification

Papuamide A belongs to the class of compounds known as depsipeptides, which are characterized by the presence of both peptide and ester linkages. Its structural classification places it among cyclic peptides, which are known for their stability and bioactivity.

Synthesis Analysis

Methods

The synthesis of Papuamide A can be approached through several methods, including total synthesis and semi-synthesis. The total synthesis involves constructing the compound from simpler organic molecules through a series of chemical reactions.

Technical Details

  1. Total Synthesis: The total synthesis employs common laboratory techniques such as solid-phase peptide synthesis and solution-phase reactions. Key steps involve:
    • Formation of Peptide Bonds: Utilizing coupling agents to link amino acids in a specific sequence.
    • Cyclization: The linear precursor is cyclized to form the cyclic structure characteristic of Papuamide A.
    • Purification: Techniques such as high-performance liquid chromatography (HPLC) are used to isolate the final product.
  2. Semi-Synthesis: This method may involve modifying naturally occurring precursors derived from marine sources, allowing for the introduction of specific functional groups that enhance biological activity.
Molecular Structure Analysis

Structure

The molecular structure of Papuamide A consists of a cyclic framework formed by amino acids linked through both peptide bonds and ester linkages. It has a complex stereochemistry that contributes to its biological activity.

Data

  • Molecular Formula: C₁₈H₃₃N₃O₅
  • Molecular Weight: Approximately 373.48 g/mol
  • Structural Features: The compound contains multiple chiral centers, which are crucial for its interaction with biological targets.
Chemical Reactions Analysis

Reactions

Papuamide A undergoes various chemical reactions that can be exploited for its synthesis and modification. These include:

  • Hydrolysis: Breaking down the ester bonds in aqueous conditions, which can be studied to understand its stability in biological environments.
  • Derivatization: Chemical modifications that can enhance solubility or bioactivity, often employed in drug design processes.

Technical Details

The reactions are typically monitored using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the structure and purity of the synthesized compound.

Mechanism of Action

Process

The mechanism by which Papuamide A exerts its biological effects involves interaction with specific molecular targets within cells. It has been shown to inhibit viral replication, particularly against human immunodeficiency virus.

Data

  1. Target Interaction: Papuamide A has been found to interfere with viral proteins essential for replication.
  2. Cellular Effects: Studies indicate that it induces apoptosis in infected cells, contributing to its antiviral activity.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Sensitive to hydrolysis under acidic or basic conditions.
  • pKa Values: Determined values suggest moderate acidity/basicity, influencing its solubility and interaction with biological targets.
Applications

Papuamide A has several scientific applications due to its bioactive properties:

  • Antiviral Research: Its potential as an antiviral agent makes it a candidate for further development in HIV treatment.
  • Cancer Research: Studies have indicated cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.
  • Biochemical Studies: Used as a tool compound in biochemical assays to explore cellular pathways and mechanisms affected by viral infections.
Marine-Derived Cyclic Depsipeptides as HIV Entry Inhibitors: Contextualizing Papuamide A

Historical Significance of Marine Sponges in Antiviral Drug Discovery

Marine sponges (phylum Porifera) represent the oldest multicellular invertebrates and constitute a cornerstone in natural product drug discovery. Their evolutionary adaptation to competitive marine environments has driven the biosynthesis of structurally complex secondary metabolites with potent biological activities. The pivotal discovery of nucleosides spongothymidine and spongouridine from the Caribbean sponge Tethya crypta (formerly Cryptotethya crypta) in the 1950s by Bergmann and colleagues marked the genesis of marine-derived antivirals [2] [5] [9]. These arabinose-containing nucleosides served as the blueprint for synthetic analogs, culminating in the development of vidarabine (Ara-A), the first FDA-approved marine-inspired antiviral drug for herpesvirus infections [2] [5]. Though later supplanted by less toxic agents like acyclovir, vidarabine validated marine sponges as reservoirs of pharmacologically relevant scaffolds.

The subsequent identification of anti-HIV cyclic depsipeptides from diverse sponge genera (Theonella, Neamphius, Callipelta) further highlighted their chemical ingenuity. These compounds—characterized by macrocyclic rings blending peptide and ester bonds—emerged during the 1990s–2000s as potent inhibitors of HIV entry, a critical therapeutic target due to its role in preventing initial infection [1] [4] [6]. Unlike reverse transcriptase or protease inhibitors, entry blockers offer prophylactic potential as microbicides. Marine sponges, particularly those hosting complex microbial symbionts, proved exceptionally prolific in producing structurally novel depsipeptides with this activity [9].

Table 1: Key Marine Sponge-Derived Antiviral Compounds and Their Origins

CompoundSource SpongeTherapeutic Application
SpongothymidineTethya cryptaTemplate for vidarabine (anti-herpes)
SpongouridineTethya cryptaTemplate for vidarabine
Papuamide ATheonella mirabilis/swinhoeiHIV entry inhibitor (virucidal)
Neamphamide ANeamphius huxleyiHIV entry inhibitor
Callipeltin ACallipelta sp.HIV entry inhibitor

Classification of Anti-HIV Cyclic Depsipeptides: Comparative Analysis of Structural Analogues

Cyclic depsipeptides from marine sponges share a conserved pharmacophore featuring:

  • Uncommon amino acid residues: 3,4-Dimethylglutamine (3,4-DiMeGln), β-methoxytyrosine (β-OMeTyr), and 2,3-diaminobutanoic acid (Dab).
  • Polyketide-derived N-terminal chains: Hydrophobic moieties like dihydroxytetradecadienoic acid (DHTDA) or hydroxytrimethylheptanoic acid (HTMOA) [4] [9].
  • Macrocyclic rings: Formed via ester linkages between hydroxy acids and peptide backbones.

These structural elements enable membrane disruption—a key mechanism for blocking viral fusion. The table below compares core structural features across major anti-HIV depsipeptides:

Table 2: Structural Signatures of Anti-HIV Cyclic Depsipeptides [4]

CompoundSignature ResiduesPolyketide MoietyGlycosylation
Papuamide ADab, β-OMeTyr, 3-OHLeu, 3,4-DiMeGlnDHTDANone
Mirabamide Aβ-OMeTyr, 3,4-DiMeGln, 4-Cl-HPrDHTDAGlycosylated Tyr
Neamphamide Aβ-OMeTyr, 3,4-DiMeGln, AGDHA*HTMHANone
Callipeltin Aβ-OMeTyr, 3,4-DiMeGln, AGDHA*NoneNone

*AGDHA: 4-Amino-7-guanidino-2,3-dihydroxyheptanoic acid

Neamphamide A and Callipeltin A: Selectivity Index Benchmarks

Neamphamide A, isolated from Neamphius huxleyi, inhibits X4-tropic HIV-1 infection with an EC₅₀ of 28 nM and a Selectivity Index (SI) of 9.29, where SI = cytotoxic concentration (CC₅₀)/effective antiviral concentration (EC₅₀) [1] [4]. Its activity is linked to the guanidinylated AGDHA residue, which may facilitate electrostatic interactions with viral membranes. Similarly, Callipeltin A (from Callipelta sp.) exhibits an SI of 29—one of the highest recorded among early marine depsipeptides [1] [4]. Both compounds share structural motifs (e.g., β-OMeTyr, 3,4-DiMeGln) but diverge in macrocycle size and polyketide appendages. Crucially, they establish the SI benchmark >10 as a key criterion for advancing depsipeptides toward preclinical development.

Mirabamides and Papuamides: Divergent Mechanisms of Viral Inhibition

While structurally analogous, mirabamides and papuamides employ distinct strategies to block HIV entry:

Mirabamides (A–H, from Siliquariaspongia mirabilis and Stelletta clavosa) inhibit HIV-1 envelope-mediated cell fusion. Mirabamide A (SI=13) binds gp120, preventing its interaction with host cell co-receptors (CCR5/CXCR4) [1] [4] [7]. This is evidenced by its ability to block HIV-1 envelope pseudotypes but not those with vesicular stomatitis virus (VSV) envelopes [4]. The glycosylated tyrosine residue in mirabamides is critical for gp120 recognition, explaining their specificity for HIV envelope glycoproteins.

Papuamides (A–F, primarily from Theonella spp. and Melophlus sp.) exhibit broad-spectrum, virucidal activity [1] [3] [7]. Key findings elucidate their mechanism:

  • Direct viral membrane disruption: Papuamide A (EC₅₀ = 114 nM; SI=21) lyses HIV-1 particles by targeting phosphatidylserine (PS) in the viral envelope, independent of tropism (effective against R5/X4 strains) [1] [10].
  • Envelope-agnostic inhibition: It inactivates pseudotyped HIV carrying VSV or amphotropic murine leukemia virus envelopes, confirming action is not gp120-dependent [1] [3].
  • Virus-specific targeting: Pretreatment assays show papuamide A binds virions, not host cells [1] [10].
  • Structural determinants: The free amino group of Dab in papuamide A is dispensable for activity, as papuamides B–D (lacking this moiety) retain entry inhibition [1] [7].

Table 3: Mechanistic Comparison of Mirabamides vs. Papuamides

FeatureMirabamidesPapuamides
Primary TargetHIV-1 gp120Viral membrane phosphatidylserine
SpecificityHIV envelope-dependentEnvelope-agnostic
Key ResidueGlycosylated tyrosineAliphatic polyketide tail
SI Range3–1321 (Papuamide A)
Resistance toEnvelope mutationsMembrane composition changes

Synthesis and Biotechnological Outlook

Total synthesis of papuamide B confirmed its stereochemistry (including (R)-β-methoxy-D-tyrosine) and enabled analog production [4]. Biotechnological approaches—such as metagenomic mining of sponge symbionts (Micromonospora, Vibrio)—offer solutions to supply constraints [4] [9]. These advances position papuamide A as a structural and mechanistic prototype for next-generation HIV entry inhibitors.

Properties

Product Name

Papuamide A

IUPAC Name

(2R,3S,4S)-4-[[(2S,3R)-3-amino-2-[[(2S,3R)-2-[[2-[[(4Z,6E)-2,3-dihydroxy-2,6,8-trimethyldeca-4,6-dienoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-N'-[(3R,6S,9S,15R,18R,19R,22S)-6-[(1R)-1-hydroxyethyl]-3-[(R)-(4-hydroxyphenyl)-methoxymethyl]-15-(methoxymethyl)-7,9-dimethyl-2,5,8,11,14,17,21-heptaoxo-19-propan-2-yl-20-oxa-1,4,7,10,13,16-hexazabicyclo[20.4.0]hexacosan-18-yl]-2,3-dimethylpentanediamide

Molecular Formula

C66H105N13O21

Molecular Weight

1416.6 g/mol

InChI

InChI=1S/C66H105N13O21/c1-16-32(4)27-33(5)20-25-44(83)66(12,97)65(96)70-29-46(85)73-49(38(10)80)59(90)75-48(36(8)67)58(89)74-47(34(6)35(7)55(68)86)57(88)76-50-53(31(2)3)100-64(95)43-19-17-18-26-79(43)63(94)51(54(99-15)40-21-23-41(82)24-22-40)77-61(92)52(39(11)81)78(13)62(93)37(9)71-45(84)28-69-56(87)42(30-98-14)72-60(50)91/h20-25,27,31-32,34-39,42-44,47-54,80-83,97H,16-19,26,28-30,67H2,1-15H3,(H2,68,86)(H,69,87)(H,70,96)(H,71,84)(H,72,91)(H,73,85)(H,74,89)(H,75,90)(H,76,88)(H,77,92)/b25-20-,33-27+/t32?,34-,35+,36+,37-,38+,39+,42+,43-,44?,47-,48-,49-,50+,51+,52-,53+,54+,66?/m0/s1

InChI Key

MKAKHXFSEWECNW-UCTGYWDFSA-N

Synonyms

papuamide A

Canonical SMILES

CCC(C)C=C(C)C=CC(C(C)(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)N)C(=O)NC(C(C)C(C)C(=O)N)C(=O)NC1C(OC(=O)C2CCCCN2C(=O)C(NC(=O)C(N(C(=O)C(NC(=O)CNC(=O)C(NC1=O)COC)C)C)C(C)O)C(C3=CC=C(C=C3)O)OC)C(C)C)O)O

Isomeric SMILES

CCC(C)/C=C(\C)/C=C\C(C(C)(C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)N)C(=O)N[C@@H]([C@@H](C)[C@@H](C)C(=O)N)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H]2CCCCN2C(=O)[C@H](NC(=O)[C@@H](N(C(=O)[C@@H](NC(=O)CNC(=O)[C@H](NC1=O)COC)C)C)[C@@H](C)O)[C@@H](C3=CC=C(C=C3)O)OC)C(C)C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.